Orthogonal C-Terminal Boc Protection vs. Free Acid: Molecular Property and Synthetic Handle Comparison
MC-Gly-Gly-Phe-Boc incorporates a tert-butyl ester (Boc) on the phenylalanine C-terminal carboxyl, which distinguishes it from the free-acid form MC-Gly-Gly-Phe. The Boc group shields the carboxyl from nucleophilic attack during amide bond-forming steps, preventing unwanted oligomerization or premature payload coupling . This protection is reflected in the molecular properties: MC-Gly-Gly-Phe-Boc has MW 528.60 and LogP 1.4, whereas the free-acid MC-Gly-Gly-Phe has MW 472.49 — a 56.11 Da difference attributable to the tert-butyl group, which also shifts chromatographic retention and solubility behaviour during intermediate purification [1]. The Boc ester can be quantitatively removed under standard TFA treatment (95% TFA, 2.5% TIS, 2.5% H₂O, 2 h at RT), regenerating the free acid for subsequent payload conjugation in a single, high-yield deprotection step while preserving the maleimide functionality intact [2].
| Evidence Dimension | Molecular weight and protecting group status |
|---|---|
| Target Compound Data | MW 528.60; LogP 1.4; C-terminal Boc ester protected; maleimide N-terminus free |
| Comparator Or Baseline | MC-Gly-Gly-Phe (CAS 1599440-15-9): MW 472.49; C-terminal free carboxylic acid; maleimide N-terminus free |
| Quantified Difference | ΔMW = +56.11 Da (tert-butyl group); Boc renders C-terminus chemically inert during SPPS coupling steps; free acid is directly reactive and prone to premature amidation |
| Conditions | Physicochemical property comparison; SPPS coupling conditions (HBTU/DIPEA in DMF) |
Why This Matters
For procurement, the Boc-protected intermediate enables a controlled, sequential deprotection–conjugation workflow that the free acid cannot support, directly affecting synthetic yield and purity of the final drug-linker construct.
- [1] InvivoChem. MC-Gly-Gly-Phe-Boc – Physicochemical Properties. CAS 1599440-14-8, MW 528.60, LogP 1.4, tPSA 151, HBD 3, HBA 7, Rotatable Bonds 16. View Source
- [2] Green, T.W. & Wuts, P.G.M. Protective Groups in Organic Synthesis, 3rd ed. Wiley-Interscience: New York, 1999, pp 518–525. Standard Boc deprotection: TFA/CH₂Cl₂ (1:1), 0°C to RT, 1–3 h. View Source
